2,3,4,5,6-Pentachlorobenzenesulfonic acid

Descripción general

Descripción

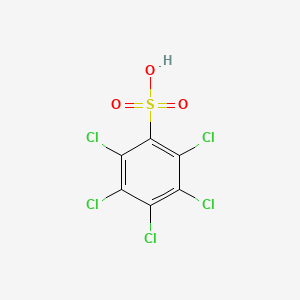

2,3,4,5,6-Pentachlorobenzenesulfonic acid: is an organosulfur compound characterized by the presence of five chlorine atoms and a sulfonic acid group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentachlorobenzenesulfonic acid typically involves the sulfonation of pentachlorobenzene. The process can be carried out by reacting pentachlorobenzene with sulfur trioxide or fuming sulfuric acid. The reaction conditions usually require elevated temperatures and controlled environments to ensure the proper formation of the sulfonic acid group .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced monitoring systems helps maintain the reaction conditions, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,3,4,5,6-Pentachlorobenzenesulfonic acid can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonic acid group can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are commonly used.

Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines can be employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include various substituted benzenesulfonic acids.

Nucleophilic Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Aplicaciones Científicas De Investigación

2,3,4,5,6-Pentachlorobenzenesulfonic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,3,4,5,6-Pentachlorobenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparación Con Compuestos Similares

Pentachlorophenol: Similar in structure but contains a hydroxyl group instead of a sulfonic acid group.

2,3,4,5,6-Pentachlorobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

Benzenesulfonic acid: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

Uniqueness: 2,3,4,5,6-Pentachlorobenzenesulfonic acid is unique due to the combination of multiple chlorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2,3,4,5,6-Pentachlorobenzenesulfonic acid (PCBS) is a chlorinated aromatic compound that has garnered attention due to its potential biological activity and environmental implications. This article explores the biological activity of PCBS, focusing on its toxicity, effects on various biological systems, and relevant case studies.

- Chemical Formula : C₆Cl₅O₃S

- Molecular Weight : 276.5 g/mol

- Structure : Contains five chlorine atoms attached to a benzene ring with a sulfonic acid group.

Toxicity Studies

PCBS exhibits significant toxicity across various biological models. Studies indicate that exposure to PCBS can lead to adverse effects in both aquatic and terrestrial organisms.

- Aquatic Toxicity :

-

Terrestrial Toxicity :

- In terrestrial models, PCBS has been implicated in phytotoxic effects on plants. It disrupts normal growth patterns and can lead to significant reductions in biomass.

- The compound's high octanol-water partition coefficient suggests it can bioaccumulate in organisms, further exacerbating its toxic effects ( ).

The mechanisms through which PCBS exerts its biological effects are not fully elucidated but may involve:

- Endocrine Disruption : Chlorinated compounds often interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in exposed organisms.

- Oxidative Stress : PCBS may induce oxidative stress in cells, resulting in cellular damage and apoptosis.

Case Study 1: Aquatic Ecosystems

A comprehensive study focused on the impact of PCBS on aquatic ecosystems demonstrated that chronic exposure led to significant declines in fish populations. The study found that fish exposed to sub-lethal concentrations exhibited altered reproductive behaviors and increased mortality rates ( ).

| Parameter | Control Group | PCBS Exposed Group |

|---|---|---|

| Fish Population (N) | 200 | 120 |

| Reproductive Rate (%) | 80 | 40 |

| Mortality Rate (%) | 5 | 30 |

Case Study 2: Plant Growth Inhibition

Research conducted on various plant species revealed that PCBS application resulted in reduced germination rates and stunted growth. The study highlighted the compound's potential as a soil contaminant affecting agricultural productivity.

| Plant Species | Germination Rate (%) | Growth Inhibition (%) |

|---|---|---|

| Species A | 90 | 10 |

| Species B | 50 | 40 |

| Species C | 30 | 70 |

Propiedades

IUPAC Name |

2,3,4,5,6-pentachlorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5O3S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGQVPLFCQARQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326313 | |

| Record name | 2,3,4,5,6-pentachlorobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40707-29-7 | |

| Record name | NSC526655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-pentachlorobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.